

In Vivo Performance of Segesterone Acetate Delivery Systems: A Comparative Guide

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo comparison of three distinct delivery systems for the synthetic progestin **segesterone** acetate (Nestorone®): subcutaneous implants, a vaginal system (Annovera®), and a transdermal gel. The information is compiled from publicly available clinical trial data and research publications to assist in evaluating the performance and characteristics of each system.

Segesterone acetate (SA) is a potent, non-androgenic progestin that is not orally active, necessitating alternative delivery routes. Its high affinity for the progesterone receptor makes it a suitable candidate for long-acting reversible contraception and other hormonal therapies. This guide will delve into the available in vivo data for each delivery system, focusing on pharmacokinetic profiles, efficacy, and the methodologies employed in these studies.

Quantitative Data Summary

The following tables summarize the available quantitative data for each **segesterone** acetate delivery system. Direct comparative studies with identical protocols are limited; therefore, the data presented is from individual studies and should be interpreted with consideration of the different experimental conditions.

Table 1: Pharmacokinetic Parameters of **Segesterone** Acetate Delivery Systems



Delivery System	Active Ingredients	Mean Serum Concentration of Segesterone Acetate	Time to Steady State	Key Pharmacokinet ic Findings
Subcutaneous Implant	Segesterone Acetate	112 ± 8 pmol/L (initial) to 86 ± 3 pmol/L (at 24 months)	Not explicitly stated, continuous release	Plasma levels above 105 pmol/L were associated with ovulation inhibition.
Vaginal System (Annovera®)	Segesterone Acetate (103 mg), Ethinyl Estradiol (17.4 mg)	71 pmol/L (mean, after 1 year of continuous use)	Approximately 4 days	Bioequivalence of SA absorption was demonstrated with and without tampon co-usage (GMR for AUC of 0.98).
Transdermal Gel	Segesterone Acetate (8 mg or 12 mg), Testosterone	Not available in reviewed sources	Not available in reviewed sources	Effectively suppresses serum gonadotropins and sperm concentration in men.

Table 2: Efficacy and Dosing Information



Delivery System	Indication	Dosing Regimen	Efficacy
Subcutaneous Implant	Female Contraception	Single implant releasing ~45-50 μ g/day	No pregnancies reported in 1570 woman-months of use.
Vaginal System (Annovera®)	Female Contraception	One ring used for 13 cycles (21 days in/7 days out)	Pearl Index: 2.98
Transdermal Gel	Male Contraception (investigational)	Daily application of gel containing 8 mg or 12 mg SA with testosterone	88-89% of men achieved a sperm concentration of ≤ 1 million/mL.

Experimental Protocols

Detailed methodologies are crucial for the interpretation of in vivo data. The following sections outline the typical experimental designs for assessing the performance of each **segesterone** acetate delivery system.

Subcutaneous Implant Pharmacokinetic Study Protocol

A representative clinical trial to evaluate the pharmacokinetics of a **segesterone** acetate subdermal implant would typically involve the following steps:

- Subject Recruitment: Healthy, fertile women of reproductive age are recruited for the study.
- Pre-treatment Phase: Baseline blood samples are collected to measure endogenous hormone levels.
- Implant Insertion: A single **segesterone** acetate implant is inserted subcutaneously, usually in the upper arm.
- Blood Sampling: Serial blood samples are collected at predetermined intervals (e.g., twice a
 week initially, then at 6-month intervals) for up to the intended duration of use (e.g., 24
 months).



- Hormone Analysis: Plasma concentrations of segesterone acetate, progesterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) are determined using validated immunoassays.
- Data Analysis: Pharmacokinetic parameters such as plasma concentration over time are calculated. The relationship between **segesterone** acetate levels and ovulation inhibition (indicated by low progesterone levels) is assessed.

Vaginal System (Annovera®) Pharmacokinetic Study Protocol (Based on NCT04272008)

The following outlines the methodology for a clinical trial (NCT04272008) evaluating the pharmacokinetics of the Annovera® vaginal system:

- Study Design: An open-label, randomized, crossover study.
- Participants: Healthy women aged 18-35.
- Treatment: Participants are randomized to one of two treatment sequences, each consisting of two 28-day cycles: one cycle with the Annovera® ring alone and one cycle with the ring and concurrent tampon use.
- Washout Period: Participants use a combined oral contraceptive for one cycle before starting the Annovera® treatment.
- Pharmacokinetic Sampling: Serum samples are collected at multiple time points to determine the concentrations of **segesterone** acetate and ethinyl estradiol. The primary endpoint is the area under the curve (AUC) for both hormones.
- Bioanalytical Method: Serum concentrations of segesterone acetate and ethinyl estradiol are measured using a fully validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Statistical Analysis: Bioequivalence is assessed by comparing the geometric mean ratios (GMR) of the AUCs between the two treatment arms.



Transdermal Gel Pharmacodynamic and Safety Study Protocol

A clinical trial to assess a **segesterone** acetate transdermal gel for male contraception would typically follow this structure:

- Study Design: A randomized, double-blind, placebo-controlled trial.
- Participants: Healthy men with normal baseline sperm concentrations.
- Treatment Groups: Participants are randomized to receive a daily transdermal gel containing:
 - Testosterone plus a placebo gel.
 - Testosterone plus a segesterone acetate gel (e.g., 8 mg or 12 mg).
- Duration: Daily application for a specified period (e.g., 20-24 weeks).
- Primary Endpoints:
 - Sperm concentration, with a target of ≤ 1 million/mL.
 - Serum concentrations of LH, FSH, and testosterone.
- Safety Monitoring: Monitoring for adverse events, including skin irritation at the application site.
- Hormone Analysis: Serum hormone levels are measured at baseline and throughout the treatment period.
- Semen Analysis: Semen samples are collected periodically to assess sperm concentration, motility, and morphology.

Mandatory Visualizations Segesterone Acetate Signaling Pathway

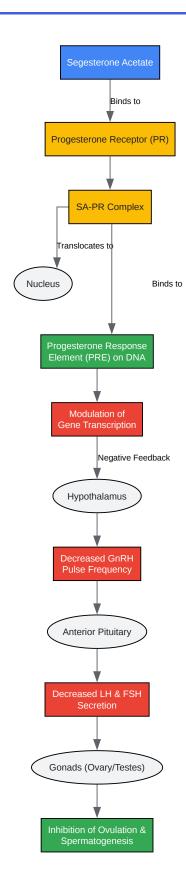






Segesterone acetate, as a progestin, primarily exerts its effects by binding to and activating the progesterone receptor (PR). This interaction initiates a signaling cascade that ultimately modulates gene expression in target tissues, leading to its contraceptive and therapeutic effects. The primary mechanism of action for contraception is the suppression of the hypothalamic-pituitary-gonadal (HPG) axis.





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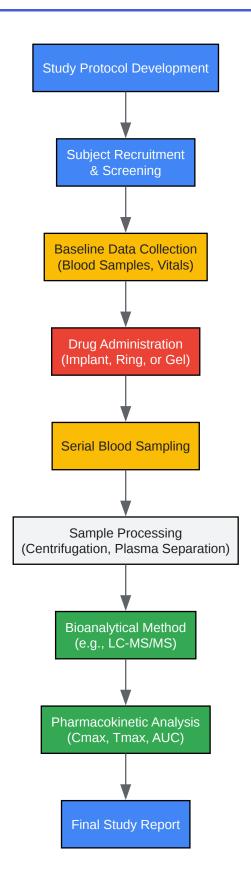
Caption: **Segesterone** Acetate Signaling Pathway.



Experimental Workflow for a Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of a novel drug delivery system.





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Caption: Experimental Workflow for a Pharmacokinetic Study.



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